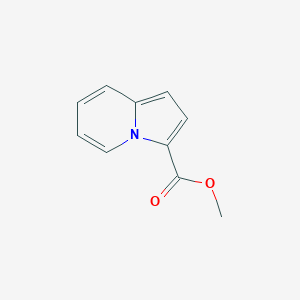amine](/img/structure/B12127626.png)
[3-(1H-Imidazol-1-yl)propyl](4-methylpentan-2-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Imidazol-1-yl)propylamine is a compound that features an imidazole ring attached to a propyl chain, which is further connected to a 4-methylpentan-2-yl amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Propyl Chain: The imidazole ring is then alkylated with 1-bromopropane under basic conditions to form 3-(1H-imidazol-1-yl)propane.
Introduction of the 4-Methylpentan-2-yl Amine Group: The final step involves the nucleophilic substitution of the bromine atom in 3-(1H-imidazol-1-yl)propane with 4-methylpentan-2-amine under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of 3-(1H-Imidazol-1-yl)propylamine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the imine or oxide back to the amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of imine or oxide derivatives.
Reduction: Regeneration of the primary amine.
Substitution: Introduction of alkyl or acyl groups on the imidazole ring.
科学的研究の応用
Chemistry
In organic synthesis, 3-(1H-Imidazol-1-yl)propylamine serves as a versatile building block for the construction of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the synthesis of heterocyclic compounds.
Biology
The compound’s imidazole ring is structurally similar to histidine, an essential amino acid, making it a useful tool in biochemical studies. It can be used to probe enzyme mechanisms and study protein-ligand interactions.
Medicine
Due to its structural similarity to biologically active molecules, 3-(1H-Imidazol-1-yl)propylamine is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes.
Industry
In industrial applications, the compound can be used as a corrosion inhibitor, stabilizer, or intermediate in the production of specialty chemicals.
作用機序
The mechanism by which 3-(1H-Imidazol-1-yl)propylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing catalytic activity. Additionally, the compound can mimic natural substrates or inhibitors, modulating biological pathways.
類似化合物との比較
Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Metronidazole: An antibiotic with an imidazole ring used to treat infections.
Clotrimazole: An antifungal agent with an imidazole ring.
Uniqueness
3-(1H-Imidazol-1-yl)propylamine is unique due to its specific structural features, combining an imidazole ring with a branched alkyl amine. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H23N3 |
|---|---|
分子量 |
209.33 g/mol |
IUPAC名 |
N-(3-imidazol-1-ylpropyl)-4-methylpentan-2-amine |
InChI |
InChI=1S/C12H23N3/c1-11(2)9-12(3)14-5-4-7-15-8-6-13-10-15/h6,8,10-12,14H,4-5,7,9H2,1-3H3 |
InChIキー |
JYQMRSMEZURZNX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)NCCCN1C=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127551.png)

![5-[4-(Trifluoromethyl)phenyl]furan-2-methanol](/img/structure/B12127565.png)
![6-butyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12127568.png)

![N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B12127571.png)
![1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127580.png)


![3-(1,3-benzothiazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B12127592.png)
![2-[(5-Bromo-2-furylmethyl)amino]ethanol](/img/structure/B12127593.png)

![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-propylpentanamide](/img/structure/B12127610.png)
